Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate
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Overview
Description
Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate typically involves the reaction of 4-piperidinol with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-piperidinol attacks the carbon atom of the methyl 2-bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate hydrochloride
- 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
- Piperidine derivatives with different substituents on the phenyl ring
Uniqueness
Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the piperidine moiety and the ester group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-(4-piperidin-4-yloxyphenyl)acetate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3 |
InChI Key |
JCADYMYCVRQBHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2CCNCC2 |
Origin of Product |
United States |
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